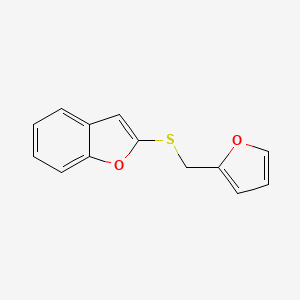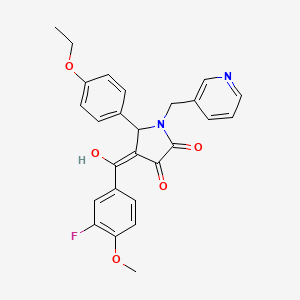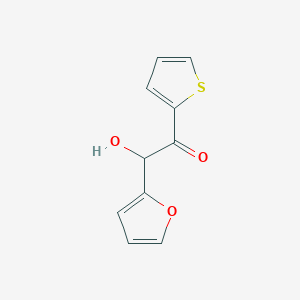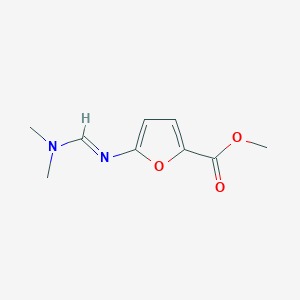
4-Quinolinol, 1-acetyl-1,2,3,4-tetrahydro-2,2,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by the presence of a hydroxy group, a trimethyl group, and an ethanone group attached to the quinoline ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxy-2,2,6-trimethyl-3,4-dihydroquinoline with ethanone under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction is typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild to moderate conditions.
Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid, and are carried out under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the quinoline ring may produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group and quinoline ring system play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyquinoline: Lacks the trimethyl and ethanone groups, resulting in different chemical and biological properties.
2,2,6-Trimethyl-4-hydroxyquinoline: Similar structure but without the ethanone group.
1-(4-Hydroxyquinolin-1(2H)-yl)ethanone: Similar structure but without the trimethyl groups.
Uniqueness
1-(4-Hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to the presence of both the trimethyl and ethanone groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
828939-18-0 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
1-(4-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1-yl)ethanone |
InChI |
InChI=1S/C14H19NO2/c1-9-5-6-12-11(7-9)13(17)8-14(3,4)15(12)10(2)16/h5-7,13,17H,8H2,1-4H3 |
Clave InChI |
LLCORNSJSCRGJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(CC2O)(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


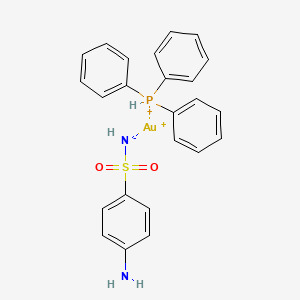
![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)

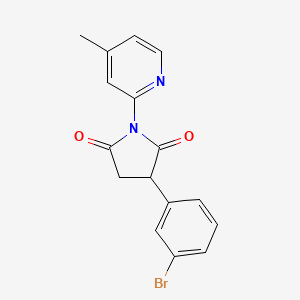
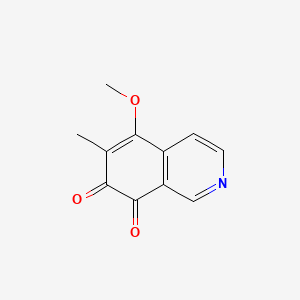
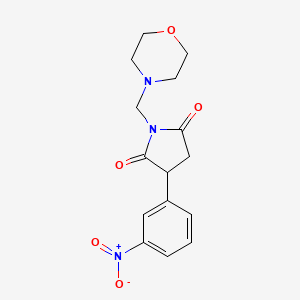
![3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880333.png)



